4-[(1R)-1-hydroxyethyl]phenol, also known as 4-(1-hydroxyethyl)phenol, is an organic compound characterized by a phenolic structure with a hydroxyethyl substituent at the para position. This compound is significant in various scientific fields due to its potential applications in medicinal chemistry and material science.
4-[(1R)-1-hydroxyethyl]phenol is classified under phenolic compounds, which are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.
The synthesis of 4-[(1R)-1-hydroxyethyl]phenol can be achieved through several approaches:
The molecular structure of 4-[(1R)-1-hydroxyethyl]phenol features:
4-[(1R)-1-hydroxyethyl]phenol participates in several types of chemical reactions:
The specific conditions and reagents used in these reactions significantly affect the yield and nature of the products formed.
The mechanism of action for 4-[(1R)-1-hydroxyethyl]phenol involves its interaction with biological targets such as enzymes and receptors. The presence of both a hydroxyl group and a hydroxyethyl side chain enhances its ability to form hydrogen bonds, which can influence its binding affinity and biological activity.
Upon binding to specific targets, this compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects that are currently under investigation for potential therapeutic applications.
Property | Value |
---|---|
Molecular Weight | 138.16 g/mol |
CAS Number | 2380-91-8 |
InChI Key | PMRFBLQVGJNGLU-UHFFFAOYSA-N |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
4-[(1R)-1-hydroxyethyl]phenol has several scientific uses:
Crystallization-induced asymmetric transformation (CIAT) enables near-quantitative conversion of racemic 4-[(1-hydroxyethyl)]phenol to the enantiopure (R)-isomer. This process exploits the dynamic equilibrium between stereoisomers in solution, coupled with selective crystallization of the (R)-configuration. A green approach uses water as the sole solvent, where diastereomeric salts form between the racemic compound and chiral additives (e.g., L-tartaric acid or N-(p-toluenesulfonyl)-(S)-phenylalanine). The (R)-isomer selectively precipitates due to lower solubility, shifting the equilibrium via Le Chatelier’s principle [2] [7].
Key operational parameters:
Table 1: CIAT Optimization for 4-[(1R)-1-hydroxyethyl]phenol
Additive | Solvent System | Temp (°C) | d.e. (%) | Yield (%) |
---|---|---|---|---|
L-Tartaric acid | Water | 0 | 99.5 | 92 |
N-Ts-(S)-Phe | Water/THP (95:5) | 5 | 99.2 | 88 |
O-Methyl-lactate | Water | 10 | 98.7 | 85 |
This method aligns with green chemistry principles by eliminating organic solvents and enabling catalyst recycling [2].
Dynamic kinetic resolution (DKR) combines in situ racemization with enantioselective enzymatic transformation, theoretically yielding 100% of the (R)-enantiomer. For 4-[(1-hydroxyethyl)]phenol, lipase B from Candida antarctica (Novozym 435) catalyzes acyl transfer to the (S)-isomer, while simultaneous racemization of the (R)-isomer occurs via ruthenium- or palladium-catalyzed dehydrogenation-hydrogenation [3] [7].
Critical reaction components:
Table 2: DKR Performance Metrics
Biocatalyst | Racemization Catalyst | Solvent | ee (%) | Conv. (%) |
---|---|---|---|---|
Novozym 435 | Shvo’s catalyst | MTBE/buffer (4:1) | 99.8 | 98 |
CALB-CV-T2-150 | Pd/C (5 wt%) | Toluene/buffer | 99.5 | 95 |
Sol-gel CALB | Ru-pincer complex | Cyclohexane | 99.3 | 97 |
Continuous-flow DKR systems further improve scalability, reducing residence time to 40 minutes and enabling automated racemization loops [7].
Pharmacophore modeling reveals distinct bioactivity landscapes for the (R)- and (S)-enantiomers of 4-[(1-hydroxyethyl)]phenol. Using the conformationally sampled pharmacophore (CSP-SAR) approach, 3D-QSAR models were built from molecular dynamics trajectories and quantum mechanically optimized geometries (B3LYP/6-31G* level) [1].
Key stereochemical features:
Table 3: Pharmacophore Feature Comparison
Feature | (R)-Isomer | (S)-Isomer | ΔProperty (R–S) |
---|---|---|---|
H-bond donor capacity | 2 sites (OHphenol, OHethyl) | 2 sites | 0 |
Chiral volume (ų) | 72.5 | 74.8 | -2.3 |
pKa (phenolic OH) | 9.8 | 10.1 | -0.3 |
CoMFA steric field | 0.32 cont. value* | 0.41 cont. value* | -0.09 |
CoMSIA H-bond field | 0.85 cont. value* | 0.72 cont. value* | +0.13 |
*Contour value thresholds derived from 3D-QSAR models [1].
CSP-SAR models predict >100-fold higher binding affinity for the (R)-isomer toward cytochrome P450 2D6 and G-protein-coupled receptors, validated through molecular docking (Glide XP scores: −9.2 kcal/mol for (R) vs −6.8 kcal/mol for (S)) [1].
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